molecular formula C19H21ClN2O4S B13435858 (R)-Pentanoic Acid Tianeptine

(R)-Pentanoic Acid Tianeptine

Cat. No.: B13435858
M. Wt: 408.9 g/mol
InChI Key: BYPYVXCZPZLHBO-LJQANCHMSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Tianeptine involves multiple steps, starting from the formation of the tricyclic core structure. The process typically includes:

    Cyclization reactions: to form the tricyclic core.

    Functional group modifications: to introduce the pentanoic acid side chain.

Industrial Production Methods: Industrial production of Tianeptine involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes:

Types of Reactions:

Common Reagents and Conditions:

    Oxidizing agents: such as potassium permanganate.

    Reducing agents: like lithium aluminum hydride.

    Catalysts: for facilitating substitution reactions.

Major Products:

Chemistry:

  • Used as a model compound for studying tricyclic antidepressants.
  • Investigated for its unique chemical properties and reactions.

Biology:

Medicine:

Industry:

Mechanism of Action

Comparison with Similar Compounds

    Amitriptyline: Another tricyclic antidepressant but with different pharmacological properties.

    Imipramine: Similar structure but primarily affects serotonin and norepinephrine reuptake.

    Fluoxetine: A selective serotonin reuptake inhibitor with a different mechanism of action.

Uniqueness:

Properties

Molecular Formula

C19H21ClN2O4S

Molecular Weight

408.9 g/mol

IUPAC Name

5-[[(11R)-3-chloro-6-methyl-5,5-dioxo-11H-benzo[c][2,1]benzothiazepin-11-yl]amino]pentanoic acid

InChI

InChI=1S/C19H21ClN2O4S/c1-22-16-7-3-2-6-14(16)19(21-11-5-4-8-18(23)24)15-10-9-13(20)12-17(15)27(22,25)26/h2-3,6-7,9-10,12,19,21H,4-5,8,11H2,1H3,(H,23,24)/t19-/m1/s1

InChI Key

BYPYVXCZPZLHBO-LJQANCHMSA-N

Isomeric SMILES

CN1C2=CC=CC=C2[C@H](C3=C(S1(=O)=O)C=C(C=C3)Cl)NCCCCC(=O)O

Canonical SMILES

CN1C2=CC=CC=C2C(C3=C(S1(=O)=O)C=C(C=C3)Cl)NCCCCC(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.